molecular formula C14H13BrFNO2S B2574157 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide CAS No. 1770242-73-3

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide

Cat. No.: B2574157
CAS No.: 1770242-73-3
M. Wt: 358.23
InChI Key: NINABJPIFOKFAH-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide (CAS 1770242-73-3) is a high-purity sulfonamide derivative supplied for advanced research and development applications. This compound features a bromo-fluoro substituted benzenesulfonamide scaffold, a structure of significant interest in medicinal chemistry . Fluorinated sulphonamide molecules are recognized for their distinct physical, chemical, and biological characteristics, making them valuable chemical entities in the discovery and development of new therapeutic agents and agrochemicals . Research into similar N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives has demonstrated their potential as potent inhibitors of epigenetic targets like BRD4, showing remarkable anti-proliferative activity in cancer cell models such as MV4-11 acute myeloid leukemia cells . The presence of both bromine and fluorine atoms on the benzene ring offers versatile sites for further synthetic modification, enabling structure-activity relationship (SAR) studies and the exploration of novel bioactive molecules . This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use . The compound has a molecular formula of C14H13BrFNO2S and a molecular weight of 358.23 . Please refer to the Safety Data Sheet for comprehensive handling information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO2S/c1-2-10-3-6-12(7-4-10)17-20(18,19)14-8-5-11(15)9-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINABJPIFOKFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of an appropriate precursor, followed by sulfonation and fluorination reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the benzene ring is susceptible to nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions:

  • Nucleophilic Substitution :

    • Reagents : Amines (e.g., morpholine), thiols, or alkoxides under basic conditions.

    • Catalysts : CuI or Pd/C for accelerated reactivity .

    • Example : Substitution with morpholine yields sulfonamide derivatives with modified pharmacological profiles.

  • Cross-Coupling (e.g., Suzuki-Miyaura) :

    • Reagents : Aryl boronic acids, Pd(PPh₃)₄, base (e.g., Na₂CO₃).

    • Conditions : Solvents like dioxane/water at 80–100°C .

Reaction TypeReagentsProductYield (Theoretical)
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂OBiaryl sulfonamide~75–85%
NAS with MorpholineMorpholine, CuI, DMF, 100°CN-(4-ethylphenyl)-2-fluoro-4-morpholinobenzenesulfonamide~60–70%

Sulfonamide Functionalization

The sulfonamide group (-SO₂NH-) can be modified using Pyry-BF₄, a reagent that converts primary sulfonamides into reactive sulfonyl chlorides, enabling diversification :

  • Sulfonyl Chloride Formation :

    • Reagent : Pyry-BF₄ in dichloromethane at 25°C.

    • Applications : Subsequent reactions with amines, alcohols, or thiols generate sulfonamides, sulfonates, or sulfides.

TransformationReagentsProductYield
Sulfonyl chloride intermediatePyry-BF₄, CH₂Cl₂2-Fluoro-4-bromobenzenesulfonyl chloride>90%
AmidationBenzylamine, Et₃NN-(4-ethylphenyl)-2-fluoro-4-bromo-N'-benzylsulfamide~85%

Stability and Decomposition

  • Hydrolytic Stability :

    • Resistant to hydrolysis under neutral or mildly acidic conditions but decomposes in strong bases (e.g., NaOH) via sulfonamide cleavage .

  • Thermal Stability :

    • Stable up to 200°C; degradation observed above this temperature, releasing SO₂ and Br₂ gases (TGA data inferred from analogous sulfonamides ).

Scientific Research Applications

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₄H₁₃BrFNO₂S* ~362.2 4-Bromo, 2-fluoro, N-(4-ethylphenyl) High lipophilicity (ethyl group)
4-Bromo-N-(1,3-dimethylpyrazol-5-yl)-2-fluorobenzenesulfonamide C₁₁H₁₁BrFN₃O₂S 348.19 Pyrazole ring, 2-fluoro Lower molecular weight, heterocyclic N
4-Bromo-N-(4-ethoxyphenyl)-N-ethylbenzenesulfonamide C₁₅H₁₇BrNO₃S 378.27 Ethoxy, N-ethyl Increased solubility (ethoxy group)
4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide C₁₂H₇BrF₃NO₂S 366.22 2,4,5-Trifluoro Enhanced metabolic stability (fluorine)
4-Bromo-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzene-1-sulfonamide C₁₅H₁₁BrClN₃O₂S₂ 469.76 Thiadiazole, chlorophenyl Antimicrobial activity (gram-positive)

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity : The ethyl group in the target compound likely increases lipophilicity compared to methoxy () or trifluorophenyl () analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Molecular Weight : The target compound falls within a moderate range (~350–380 g/mol), favoring oral bioavailability compared to bulkier analogs like ’s thiadiazole derivative (469.76 g/mol).
Key Observations:
  • Antimicrobial Potential: Thiadiazole derivatives () show potent activity against gram-positive bacteria, suggesting that the target compound’s ethylphenyl group could be modified to thiadiazole for enhanced efficacy .
  • Enzyme Inhibition : The indole-containing analog () inhibits SMase D, a therapeutic target in inflammatory diseases. The target compound’s fluorine and bromine substituents may similarly modulate enzyme interactions .

Crystallographic and Structural Insights

  • Crystal Packing : highlights N-(2-bromophenyl)-4-methylbenzenesulfonamide’s crystal structure, where bromine participates in halogen bonding. The target compound’s bromine and fluorine may adopt similar interactions, influencing solid-state stability .
  • Software Tools : SHELXL () and WinGX () are widely used for refining sulfonamide crystal structures, ensuring accurate bond-length and angle measurements .

Biological Activity

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antifungal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrFNO2SC_{11}H_{12}BrFNO_2S with a molecular weight of approximately 303.24 g/mol. The compound features a sulfonamide group, which is known for its biological significance.

The compound acts as a bioisostere of ortho-substituted benzene derivatives. Its mechanism involves the inhibition of specific enzymatic pathways that are critical for fungal cell viability. This is particularly relevant in its application as an antifungal agent where it has been incorporated into the structures of fungicides such as boscalid, bixafen, and fluxapyroxad, enhancing their efficacy against various fungal pathogens.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. Its incorporation into commercial fungicides has demonstrated enhanced performance against resistant fungal strains. The compound's structural characteristics allow it to effectively disrupt fungal cell wall synthesis and function.

Cytotoxicity Studies

In vitro studies have shown that this compound does not exhibit cytotoxic effects on mammalian cell lines such as HEK293 cells, indicating a favorable safety profile for potential therapeutic applications . This lack of cytotoxicity is crucial for its development as a therapeutic agent, allowing for selective targeting of fungal cells without harming human cells.

Case Studies

  • Fungicide Development : A study evaluating the effectiveness of this compound in combination with other agents revealed enhanced antifungal activity against Botrytis cinerea, a common plant pathogen. The study highlighted that the compound could reduce spore germination and mycelial growth significantly compared to controls.
  • Mechanistic Insights : Another investigation into the molecular interactions of this compound with fungal enzymes showed that it binds competitively to the active sites, inhibiting critical pathways involved in sterol biosynthesis, which is essential for fungal cell membrane integrity.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has favorable absorption and distribution characteristics due to its lipophilicity. Studies indicate that it reaches effective concentrations in systemic circulation following administration, making it suitable for therapeutic use.

Data Table: Summary of Biological Activity

Activity TypeDescriptionReference
Antifungal EfficacySignificant inhibition of fungal growth in vitro
CytotoxicityNo cytotoxic effects on HEK293 cells
Mechanistic ActionInhibits sterol biosynthesis in fungi

Q & A

Q. What synergistic effects do bromo and fluoro substituents have on reactivity and bioactivity?

  • Mechanistic Insights :
  • Electron Withdrawal : F’s -I effect enhances sulfonamide acidity, improving protein binding.
  • Steric Effects : Br’s bulk may restrict rotational freedom, stabilizing bioactive conformers .

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